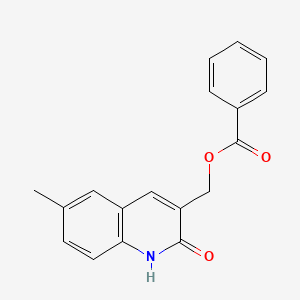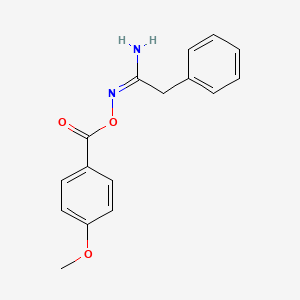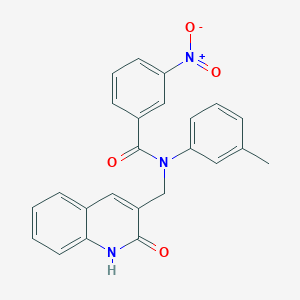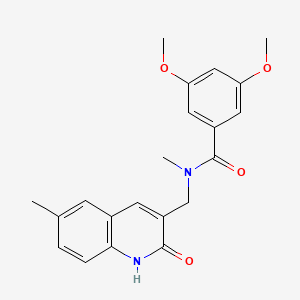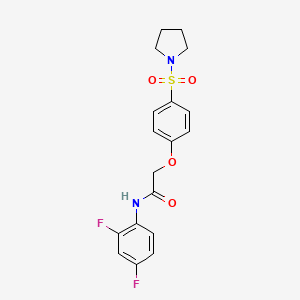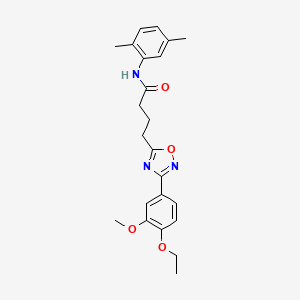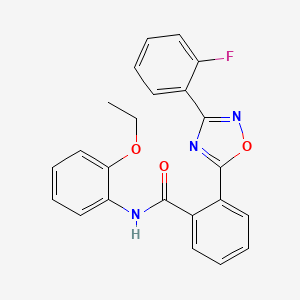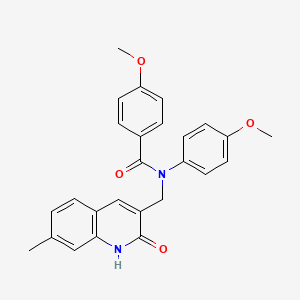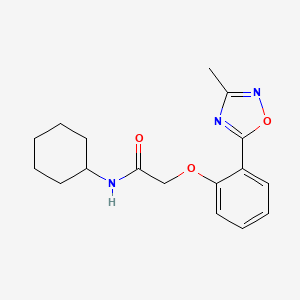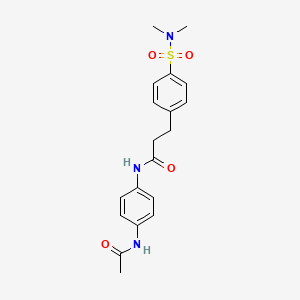
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide, also known as DMAPT, is a synthetic organic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. DMAPT belongs to the class of compounds called sulfonamides, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer. Inhibition of NF-κB leads to decreased expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for cancer cells. It has been found to have little to no effect on normal cells, which reduces the risk of side effects. However, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the exact dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy is still being studied.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. One area of interest is the development of more efficient methods for synthesizing N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. Another direction is the exploration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy.
Synthesemethoden
The synthesis of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide involves a multi-step process that begins with the reaction of p-nitroaniline with acetic anhydride to form p-nitroacetanilide. This compound is then reduced to p-aminophenylacetamide, which is further reacted with p-bromo-N,N-dimethylsulfonamide to yield the final product, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)13-6-15-4-11-18(12-5-15)27(25,26)22(2)3/h4-5,7-12H,6,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGPGBLLBZTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[4-(dimethylsulfamoyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

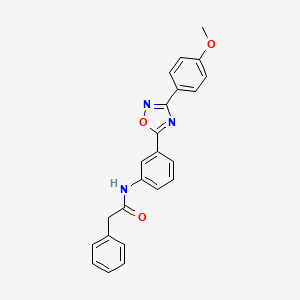
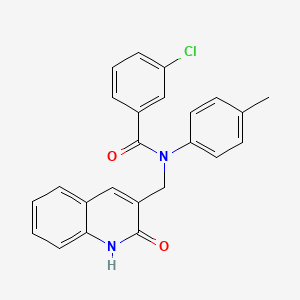
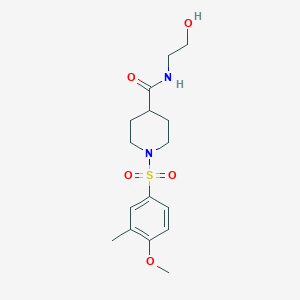
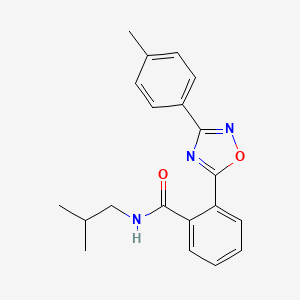
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)
